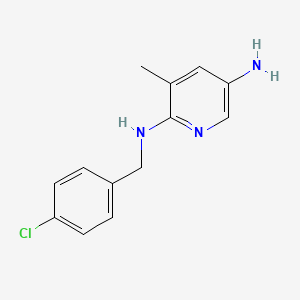
N2-(4-氯苄基)-3-甲基吡啶-2,5-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N2-(4-Chlorobenzyl)-3-methylpyridine-2,5-diamine” seems to be a complex organic compound. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a benzyl group, which is a phenyl ring attached to a methylene group . The “4-Chlorobenzyl” indicates that a chlorine atom is attached to the benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the benzyl group, and the attachment of the chlorine atom . The exact synthesis process would depend on the specific reactions used and the order in which the groups are attached .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring and the benzyl group would likely form the core of the molecule, with the chlorine atom and the additional amine groups attached at specific positions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and the reactants present. For example, the chlorine atom might be replaced by a different group in a nucleophilic substitution reaction . The compound could also participate in reactions involving the pyridine ring or the benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用
金属螺旋体主体对阴离子客体的包合
Goetz 和 Kruger (2006) 的研究探讨了通过刚性芳香族二胺的缩合形成双核三重螺旋体配合物,包括类似于 N2-(4-氯苄基)-3-甲基吡啶-2,5-二胺的结构。这些配合物在它们的螺旋腔内对阴离子客体表现出独特的结合性质,这由酰胺氢原子促进。这一发现突出了此类化合物在为阴离子物质创建选择性主体的潜力,并提供了对它们在分子识别和传感技术中的应用的见解 Goetz & Kruger, 2006。
π-堆积诱导配合物
Wang 等人 (2008) 报告了 π-堆积诱导配合物的形成,其特点是 Z 形基序,由富电子芳烃二胺和缺电子芳香族 N-杂环之间的相互作用促进。虽然没有直接涉及 N2-(4-氯苄基)-3-甲基吡啶-2,5-二胺,但本研究强调了结构互补性在复杂分子结构设计中的重要性。此类见解可以指导基于二胺的特定结构特征的新型材料和催化剂的开发 Wang 等人,2008。
DNA 双嵌入剂的合成
Moloney、Kelly 和 Mack (2001) 研究了合成具有 DNA 双嵌入性质的化合物的的方法,重点介绍了二胺在有效分子剂开发中的中间体作用。这项研究可能与理解对 N2-(4-氯苄基)-3-甲基吡啶-2,5-二胺结构的修饰如何影响其嵌入能力有关,这可能会影响其在生物医学和药理学中的应用 Moloney、Kelly 和 Mack,2001。
烯烃的催化二胺化
Zhu 等人 (2014) 讨论了 Pd(0) 和 Cu(I) 催化的烯烃二胺化,利用二胺结构合成邻二胺。本研究提供了有关二胺在有机合成中的催化潜力的宝贵信息,尤其是在涉及 N-N 键活化的反应中。这些发现提出了利用 N2-(4-氯苄基)-3-甲基吡啶-2,5-二胺等化合物在催化过程中实现特定有机转化的途径 Zhu 等人,2014。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-N-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-9-6-12(15)8-17-13(9)16-7-10-2-4-11(14)5-3-10/h2-6,8H,7,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRWOZMSAZEQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


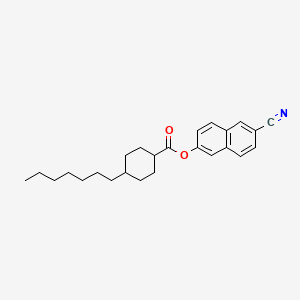
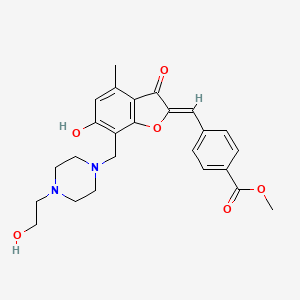
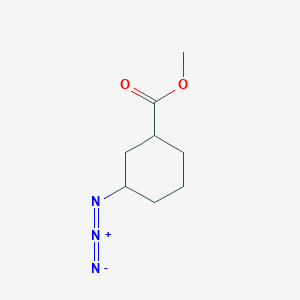
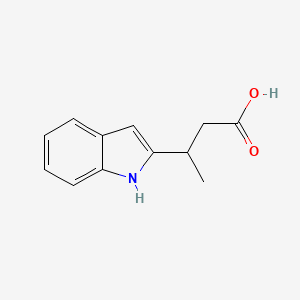
![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole](/img/structure/B2728179.png)
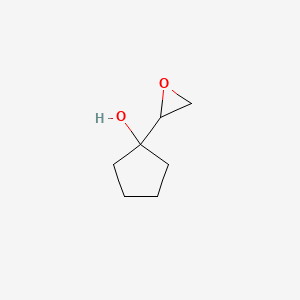
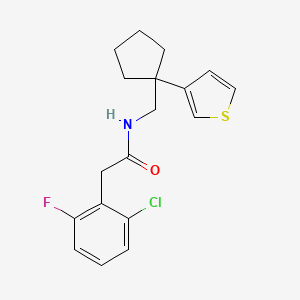
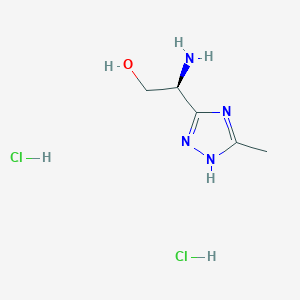
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2728187.png)
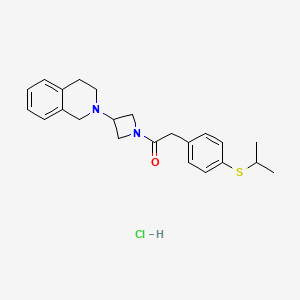
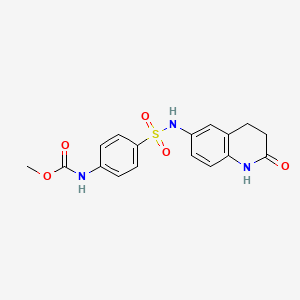
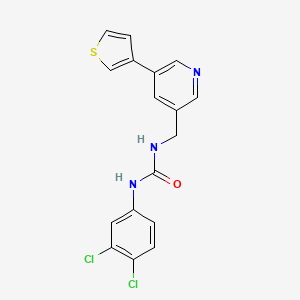
![2-(3,5-dimethylisoxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2728191.png)